molecular formula C6H10ClN3O2S B2837825 Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride CAS No. 2490432-85-2

Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Cat. No.: B2837825
CAS No.: 2490432-85-2
M. Wt: 223.68
InChI Key: MZIXPNSXBWWASF-UHFFFAOYSA-N
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Description

Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 1-aminoethyl group at position 5 and a methyl ester at position 2. The 1-aminoethyl substituent introduces a primary amine, which may enhance solubility in polar solvents and enable interactions with biological targets via hydrogen bonding. The hydrochloride salt form improves stability and crystallinity, common in pharmaceutical intermediates .

Properties

IUPAC Name

methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-3(7)4-8-9-5(12-4)6(10)11-2;/h3H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIXPNSXBWWASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide with methyl chloroformate in the presence of a base, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer effects of thiadiazole derivatives, including methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride. The compound has been evaluated for its efficacy against various cancer cell lines through in vitro assays.

Key Findings:

  • Cell Viability and Proliferation: The compound demonstrated significant inhibition of cell growth in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. For instance, certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells, indicating strong anti-proliferative effects .
  • Mechanisms of Action: The mechanisms underlying the anticancer activity include induction of apoptosis and modulation of the cell cycle dynamics. These effects were confirmed through assays measuring cell viability, proliferation rates, and apoptotic markers .

Antimicrobial Properties

Thiadiazole derivatives have also shown antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial targets effectively.

Research Insights:

  • Comparative Efficacy: Studies have indicated that this compound exhibits antimicrobial activity comparable to standard antibiotics such as ciprofloxacin . This positions it as a potential candidate for further development in treating infections caused by resistant strains.
  • Minimum Inhibitory Concentration (MIC): Some derivatives within this class have demonstrated MIC values that suggest they can inhibit the growth of pathogenic bacteria effectively .

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug design.

Applications in Drug Development:

  • Hybrid Compounds: Researchers have synthesized hybrid compounds that incorporate thiadiazole motifs alongside other pharmacophores to enhance biological activity. For example, compounds combining thiourea and thiadiazole structures showed promising activity against Mycobacterium tuberculosis strains .
  • Molecular Docking Studies: Computational studies have been conducted to predict how these compounds interact with biological targets at the molecular level. Docking studies revealed favorable binding affinities with key enzymes involved in bacterial metabolism .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell growth; IC50 values as low as 2.44 µM
Antimicrobial PropertiesComparable efficacy to standard antibiotics; effective MIC values
Drug DesignPromising hybrid compounds; favorable molecular docking results

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 1,3,4-thiadiazole scaffold is highly modifiable, with substituents at position 5 significantly influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features of Similar Compounds
Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 5-(aminomethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride Aminomethyl C₇H₁₃ClN₂O₂S 205.66 Simpler amine; potential for peptide coupling
Methyl 5-(pyrrolidin-2-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride Pyrrolidin-2-yl (cyclic amine) C₁₀H₁₅ClN₂O₂S 249.7 Enhanced lipophilicity; CNS-targeting potential
Ethyl 5-((1-(5-methyl-1-phenyl-1H-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Phenyl-triazole hydrazone C₂₃H₂₂N₈O₂S 486.59 Bulky substituent; antimicrobial activity reported
Key Observations :
  • Aminomethyl vs. 1-Aminoethyl: The aminomethyl analog (Table 1, row 1) has a lower molecular weight (205.66 vs. ~220–230 estimated for the 1-aminoethyl variant), suggesting that the ethyl chain in the target compound may increase lipophilicity and steric bulk. This could affect membrane permeability in biological systems .
  • Cyclic Amines (Pyrrolidinyl) : The pyrrolidin-2-yl substituent (Table 1, row 2) introduces a rigid, nitrogen-containing ring. Such structures often improve metabolic stability and binding affinity to enzymes or receptors (e.g., kinases or GPCRs) .
  • However, steric hindrance may reduce solubility .

Biological Activity

Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H8ClN3O2S
  • Molecular Weight : 195.66 g/mol
  • CAS Number : Not specified in the provided sources.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. The compound exhibits significant activity against various bacterial strains:

  • Mechanism of Action : The presence of the thiadiazole ring enhances its interaction with microbial enzymes and cellular structures, leading to inhibition of growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus12
Escherichia coli15
Bacillus cereus18

Anticancer Properties

Research indicates that thiadiazole derivatives can exhibit anticancer activity. This compound has been studied for its potential to inhibit cancer cell proliferation:

  • Cell Lines Tested : The compound showed promising results against various cancer cell lines, including breast and colon cancer.

Case Study: Anticancer Activity

In a study conducted by Merugu et al. (2020), the compound was evaluated for cytotoxicity against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM for breast cancer cells.

Anti-inflammatory Effects

Thiadiazole derivatives have also been explored for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

Inflammatory Marker Effect Reference
TNF-αDecreased production
IL-6Inhibited secretion

Other Biological Activities

The compound's biological profile extends beyond antimicrobial and anticancer activities:

  • Antioxidant Activity : Exhibits potential in scavenging free radicals.
  • Antiviral Properties : Some derivatives have shown efficacy against viral infections.

Q & A

What are the optimal synthetic routes for Methyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride, and what factors influence yield and purity?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions starting with ethyl thiadiazole carboxylate derivatives. For example, nucleophilic substitution at the 5-position of the thiadiazole ring using aminoethyl groups (e.g., via reductive amination or coupling reactions) is a common strategy. Key factors affecting yield and purity include:

  • Reagent stoichiometry: Excess amine may improve substitution efficiency but complicate purification .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis .
  • Purification: Column chromatography or recrystallization is critical for isolating the hydrochloride salt, with yields ranging from 46% to 65% in analogous syntheses .

How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Level: Basic
Methodological Answer:

  • Spectroscopy:
    • IR: Confirm the presence of C=O (ester, ~1700 cm⁻¹) and NH₃⁺ (broad ~2500 cm⁻¹) stretches .
    • NMR: ¹H NMR should resolve the methyl ester (~3.8 ppm), thiadiazole protons (~8–9 ppm), and aminoethyl CH₂ signals (~3.0–4.0 ppm). ¹³C NMR confirms the ester carbonyl (~165 ppm) .
  • Chromatography:
    • HPLC/LC-MS: Purity ≥95% can be verified using C18 columns with UV detection at 254 nm. MS (ESI+) should show [M+H]⁺ at m/z 249.7 .

What are the key considerations in designing stability studies under various environmental conditions?

Level: Advanced
Methodological Answer:
Stability studies should assess:

  • Hydrolytic degradation: Monitor ester hydrolysis in aqueous buffers (pH 1–9) at 25–40°C. Thiadiazole rings are generally stable, but the aminoethyl group may oxidize under acidic conditions .
  • Thermal stability: TGA/DSC can identify decomposition temperatures (>185°C based on analogous thiadiazoles) .
  • Photostability: UV-Vis exposure (ICH Q1B guidelines) may reveal degradation products requiring LC-MS identification .

How does the substitution pattern on the thiadiazole ring influence biological activity, and what strategies are used in SAR studies?

Level: Advanced
Methodological Answer:

  • Substituent Effects:
    • 5-position: Aminoethyl groups enhance solubility and receptor binding (e.g., antimicrobial targets) .
    • 2-position: Methyl esters improve membrane permeability but may reduce metabolic stability .
  • SAR Strategies:
    • Analog synthesis: Replace the aminoethyl group with cyclohexyl or pyrrolidinoethyl moieties to probe steric effects .
    • Bioassays: Test derivatives against bacterial/fungal strains (e.g., Candida albicans) to correlate structure with MIC values .

What computational approaches are employed to predict interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., fungal CYP450). The aminoethyl group often forms hydrogen bonds with active-site residues .
  • MD simulations: Assess binding stability over 100 ns trajectories to identify key conformational changes in target proteins .
  • QSAR: Use Hammett constants or LogP values to predict antimicrobial potency across derivatives .

How do researchers address discrepancies in reported biological activities across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Assay conditions: Standardize protocols (e.g., CLSI guidelines) for MIC determinations .
  • Compound purity: Re-test batches with LC-MS-verified purity >95% to rule out impurities .
  • Structural analogs: Compare activities of closely related compounds (e.g., ethyl vs. methyl esters) to isolate substituent effects .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Level: Advanced
Methodological Answer:

  • Racemization risk: Aminoethyl groups may racemize under basic conditions. Use low-temperature reactions (<0°C) and chiral HPLC to monitor enantiopurity .
  • Process optimization: Switch from batch to flow chemistry for exothermic steps (e.g., HCl salt formation) to improve reproducibility .

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